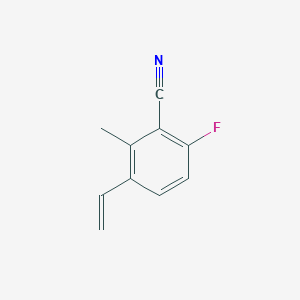

3-Ethenyl-6-fluoro-2-methylbenzonitrile

Description

3-Ethenyl-6-fluoro-2-methylbenzonitrile (C₁₀H₇FN₂) is a substituted benzonitrile derivative characterized by an ethenyl group at position 3, a fluorine atom at position 6, and a methyl group at position 2 on the aromatic benzene ring. This compound’s structural features, including the electron-withdrawing nitrile group and fluorine substituent, contribute to its unique physicochemical properties, such as enhanced stability and reactivity in organic syntheses.

Propriétés

Numéro CAS |

1255207-48-7 |

|---|---|

Formule moléculaire |

C10H8FN |

Poids moléculaire |

161.18 g/mol |

Nom IUPAC |

3-ethenyl-6-fluoro-2-methylbenzonitrile |

InChI |

InChI=1S/C10H8FN/c1-3-8-4-5-10(11)9(6-12)7(8)2/h3-5H,1H2,2H3 |

Clé InChI |

HQQPQWYLUKZGKH-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC(=C1C#N)F)C=C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize the properties of 3-Ethenyl-6-fluoro-2-methylbenzonitrile, a comparative analysis with structurally analogous compounds is presented below.

Table 1: Structural and Functional Comparison of Benzonitrile Derivatives

Key Observations

Substituent Effects on Reactivity: The ethenyl group in 3-Ethenyl-6-fluoro-2-methylbenzonitrile offers a site for further functionalization (e.g., hydrogenation or epoxidation), similar to how methoxy groups in ’s benzothiazole derivatives enable selective modifications . Fluorine atoms (as in 2-Fluoro-6-(4-methylphenoxy)benzonitrile ) enhance metabolic stability and lipophilicity, critical for bioactive molecules. This property is shared with 6-fluoro-substituted compounds in the target molecule.

Steric and Electronic Differences :

- The trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects and steric bulk, reducing reactivity compared to the simpler methyl group in 3-Ethenyl-6-fluoro-2-methylbenzonitrile.

- Ester vs. Nitrile Groups : Ethyl esters (e.g., ) are more hydrolytically stable than nitriles but less reactive in nucleophilic substitutions, highlighting trade-offs in synthetic utility.

Applications in Drug Discovery :

- Benzonitrile derivatives with chloro and trifluoromethyl substituents ( ) are prevalent in kinase inhibitors, suggesting that 3-Ethenyl-6-fluoro-2-methylbenzonitrile’s ethenyl group could be leveraged for targeted covalent binding in medicinal chemistry.

Research Findings and Limitations

- Synthetic Challenges : The ethenyl group in 3-Ethenyl-6-fluoro-2-methylbenzonitrile may pose challenges in regioselective synthesis, as seen in analogous methoxy-substituted compounds requiring palladium-catalyzed coupling (inferred from ).

- Thermal Stability: Fluorine and nitrile groups collectively enhance thermal stability, as demonstrated in 2-Fluoro-6-(4-methylphenoxy)benzonitrile’s use in high-temperature agrochemical formulations .

- Data Gaps : Direct experimental data (e.g., NMR, HPLC) for 3-Ethenyl-6-fluoro-2-methylbenzonitrile are absent in the provided evidence, necessitating extrapolation from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.